Benzo(a)naphthacene
Overview
Description
Benzo(a)naphthacene, also known as benzo[a]naphthacene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14. It consists of four fused benzene rings, forming a planar structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo(a)naphthacene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, the cyclization of 1,2-diphenylacetylene can yield this compound under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of petroleum or coal tar as starting materials. These materials undergo distillation and fractionation processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Benzo(a)naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation or aluminum chloride (AlCl3) for Friedel-Crafts acylation are used.
Major Products Formed:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include partially hydrogenated derivatives.
Substitution: Products depend on the substituent introduced, such as nitrothis compound or alkylthis compound.
Scientific Research Applications
Benzo(a)naphthacene has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Biology: It is used in studies related to its potential mutagenic and carcinogenic properties.
Medicine: Research explores its interactions with biological molecules and potential therapeutic applications.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism by which benzo(a)naphthacene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Naphthalene: Consists of two fused benzene rings.
Anthracene: Consists of three fused benzene rings.
Phenanthrene: Consists of three fused benzene rings in a different arrangement.
Uniqueness: Benzo(a)naphthacene is unique due to its four-ring structure, which imparts distinct chemical and physical properties compared to its smaller counterparts.
Properties
IUPAC Name |
benzo[a]tetracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-7-17-12-20-14-22-18(13-19(20)11-16(17)6-1)10-9-15-5-3-4-8-21(15)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRPLRMCBJSBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC5=CC=CC=C5C=C4C=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177120 | |
Record name | Benzo(a)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226-88-0 | |
Record name | Benzo[a]naphthacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)naphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[a]naphthacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(A)NAPHTHACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R327XQ1AYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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